

# The Role of HSP90 as a Therapeutic Target in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Aminohexylgeldanamycin |           |
| Cat. No.:            | B8143729               | Get Quote |

## **Executive Summary**

Heat Shock Protein 90 (HSP90) has emerged as a critical and compelling target in oncology. As a molecular chaperone, HSP90 is essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are key drivers of oncogenesis. In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, activated state, making it selectively vulnerable to inhibition. This technical guide provides an in-depth overview of the role of HSP90 in cancer, the mechanism of action of its inhibitors, a summary of key preclinical and clinical data, detailed experimental protocols for evaluating HSP90 inhibitors, and visualizations of relevant signaling pathways and drug development workflows.

# **Introduction: HSP90 in Cancer Biology**

Heat Shock Protein 90 (HSP90) is a highly conserved ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding and stabilization of a broad spectrum of "client" proteins, many of which are integral to the hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, angiogenesis, and metastasis.[3]

There are four main isoforms of HSP90 in human cells, each with a distinct subcellular localization:

HSP90α (inducible) and HSP90β (constitutive): Predominantly located in the cytoplasm. [4][5]



- GRP94: Found in the endoplasmic reticulum.[4]
- TRAP1: Localized to the mitochondria.[4]

Cancer cells exhibit a unique dependence on HSP90.[6] The stressful tumor microenvironment and the high mutational load lead to an increased reliance on the HSP90 chaperone machinery to maintain the stability and function of mutated and overexpressed oncoproteins.[7] This "HSP90 addiction" of cancer cells provides a therapeutic window for HSP90 inhibitors, which have shown preferential activity in tumor cells over normal cells.[8]

#### **Mechanism of Action of HSP90 Inhibitors**

The chaperone function of HSP90 is dependent on its intrinsic ATPase activity.[9] HSP90 inhibitors primarily act by binding to the N-terminal ATP-binding pocket of HSP90, thereby competitively inhibiting ATP binding and hydrolysis.[10] This disruption of the chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[11][12] By targeting a single molecule, HSP90 inhibitors can simultaneously disrupt multiple oncogenic signaling pathways, making them an attractive therapeutic strategy. [13]

HSP90 inhibitors are broadly classified based on their chemical structure and origin:

- Natural Products and their Derivatives: The first discovered HSP90 inhibitors, such as the ansamycin antibiotic geldanamycin and its less toxic derivative 17-AAG (tanespimycin).[10]
   [14]
- Purine-Based Inhibitors: Synthetic inhibitors designed to mimic the adenine moiety of ATP.[7]
- Resorcinol-Containing Inhibitors: A class of synthetic inhibitors with distinct chemical scaffolds.[7]
- Other Synthetic Inhibitors: A diverse group of small molecules identified through various screening efforts.[7]

# **Quantitative Data on HSP90 Inhibitors**



The efficacy of HSP90 inhibitors has been evaluated in a multitude of preclinical and clinical studies. The following tables summarize key quantitative data for several prominent HSP90 inhibitors.

## In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of various HSP90 inhibitors against a panel of cancer cell lines.



| HSP90 Inhibitor                        | Cancer Cell Line                       | IC50 (nM) | Reference |
|----------------------------------------|----------------------------------------|-----------|-----------|
| 17-AAG                                 | H1975 (Lung<br>Adenocarcinoma)         | 1.258     | [11]      |
| H1650 (Lung<br>Adenocarcinoma)         | 6.555                                  | [11]      |           |
| HCC827 (Lung<br>Adenocarcinoma)        | 26.255                                 | [11]      |           |
| IPI-504                                | H1975 (Lung<br>Adenocarcinoma)         | 10.332    | [11]      |
| H1650 (Lung<br>Adenocarcinoma)         | 15.895                                 | [11]      |           |
| HCC827 (Lung<br>Adenocarcinoma)        | 45.333                                 | [11]      |           |
| STA-9090<br>(Ganetespib)               | H3122 (Lung<br>Adenocarcinoma)         | 3.2       | [15]      |
| H1975 (Lung<br>Adenocarcinoma)         | 10.5                                   | [15]      |           |
| AUY-922<br>(Luminespib)                | H3122 (Lung<br>Adenocarcinoma)         | 2.5       | [15]      |
| H1975 (Lung<br>Adenocarcinoma)         | 8.7                                    | [15]      |           |
| MPC-3100                               | HepG2<br>(Hepatocellular<br>Carcinoma) | 540       | [9]       |
| HUH-7<br>(Hepatocellular<br>Carcinoma) | 480                                    | [9]       |           |

# **Clinical Efficacy of Selected HSP90 Inhibitors**



## Foundational & Exploratory

Check Availability & Pricing

The clinical activity of HSP90 inhibitors has been investigated in numerous phase I, II, and III trials across a range of malignancies. The following table summarizes the clinical outcomes for several HSP90 inhibitors.



| HSP90<br>Inhibitor              | Cancer<br>Type                           | Phase | Objective<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS) | Referenc<br>e |
|---------------------------------|------------------------------------------|-------|-----------------------------------------|-----------------------------------------------------|---------------------------------------|---------------|
| Ganetespib<br>(STA-9090)        | Esophagog<br>astric<br>Cancer            | II    | 4%                                      | 2.0 months                                          | 3.1 months                            | [14]          |
| Metastatic<br>Uveal<br>Melanoma | II                                       | 5.9%  | 1.6 - 1.8<br>months                     | 4.9 - 8.5<br>months                                 | [11]                                  |               |
| Advanced NSCLC (with Docetaxel) | III                                      | -     | 4.2 months                              | 10.9<br>months                                      | [2]                                   |               |
| Luminespib<br>(AUY-922)         | NSCLC<br>(EGFR<br>exon 20<br>insertions) | II    | 17%                                     | 2.9 months                                          | 13.0<br>months                        | [9]           |
| Onalespib<br>(AT13387)          | Advanced Solid Tumors (with AT7519)      | I     | Partial<br>Responses<br>Observed        | -                                                   | -                                     | [16]          |
| Advanced TNBC (with Paclitaxel) | Ib                                       | 20%   | 2.9 months                              | -                                                   | [12]                                  | _             |



| Castration-<br>Resistant<br>Prostate<br>Cancer<br>(with<br>Abirateron<br>e) | 1/11             | 0%  | -          | -          | [17]           |         |
|-----------------------------------------------------------------------------|------------------|-----|------------|------------|----------------|---------|
| Pimitespib<br>(TAS-116)                                                     | Advanced<br>GIST | III | 0%         | 2.8 months | 13.8<br>months | [6][18] |
| Advanced GIST (Expanded Access)                                             | -                | 0%  | 4.2 months | -          | [8]            |         |

NSCLC: Non-Small Cell Lung Cancer; GIST: Gastrointestinal Stromal Tumor; TNBC: Triple-Negative Breast Cancer.

# **Detailed Experimental Protocols**

This section provides detailed methodologies for key experiments used in the evaluation of HSP90 inhibitors.

# **HSP90 ATPase Activity Assay (Malachite Green Assay)**

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90.

#### Materials:

- Purified HSP90 protein
- ATP solution (e.g., 1 mM)
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
- Malachite Green Reagent (freshly prepared):



- Solution A: 0.0812% (w/v) Malachite Green in water
- Solution B: 2.32% (w/v) polyvinyl alcohol in water
- Solution C: 5.72% (w/v) ammonium molybdate in 6 M HCl
- Mix Solutions A, B, C, and water in a 2:1:1:2 ratio. Let stand for 2 hours and filter.
- 34% (w/v) Sodium Citrate solution
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare a reaction mixture in a 96-well plate containing the assay buffer, HSP90 protein (e.g., 3 μg), and the test compound (HSP90 inhibitor) at various concentrations. Include a no-enzyme control and a vehicle control.
- Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 170  $\mu$ L.
- Incubate the plate at 37°C for a specified time (e.g., 3 hours).
- Stop the reaction by adding 12.5  $\mu$ L of 34% sodium citrate solution, followed by 200  $\mu$ L of the Malachite Green reagent.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at 620-640 nm using a microplate reader.[19]
- Generate a standard curve using known concentrations of phosphate to determine the amount of Pi released in each well.
- Calculate the percent inhibition of HSP90 ATPase activity for each concentration of the test compound and determine the IC50 value.



## **Client Protein Degradation Assay (Western Blot)**

This assay is used to assess the effect of HSP90 inhibitors on the protein levels of its client proteins.

#### Materials:

- Cancer cell line of interest
- HSP90 inhibitor
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against HSP90 client proteins (e.g., AKT, HER2, C-Raf) and a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

Seed cancer cells in 6-well plates and allow them to adhere overnight.



- Treat the cells with varying concentrations of the HSP90 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle-treated control.[5]
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer on ice.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize the client protein levels to the loading control.

## **Cell Viability Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

#### Materials:

- · Cancer cell line of interest
- HSP90 inhibitor



- · Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

#### Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Treat the cells with a serial dilution of the HSP90 inhibitor. Include untreated and vehicle-only controls.
- Incubate the plate for a specified period (e.g., 72 hours).[20]
- Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
- Remove the medium and add 100-150  $\mu L$  of the solubilization solution to each well to dissolve the formazan crystals.[20]
- Incubate the plate with gentle shaking for 15 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.

# In Vivo Tumor Growth Inhibition Study (Xenograft Model)

## Foundational & Exploratory





This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an HSP90 inhibitor in a mouse xenograft model.

#### Materials:

- Immunodeficient mice (e.g., athymic nude or SCID mice)
- Human cancer cell line
- Matrigel (optional)
- HSP90 inhibitor
- Vehicle for drug formulation
- Calipers for tumor measurement
- Anesthetic

#### Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10<sup>6</sup> cells in 100 μL of medium mixed with 100 μL of Matrigel) into the flank of each mouse.[15][20]
- Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer the HSP90 inhibitor to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule. The control group receives the vehicle alone.
- Measure the tumor dimensions with calipers twice or three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue the treatment for a specified period or until the tumors in the control group reach a
  predetermined maximum size.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target engagement).
- Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the HSP90 inhibitor.

## **Visualization of Signaling Pathways and Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving HSP90 and a typical workflow for HSP90 inhibitor drug discovery.

## **HSP90** and the PI3K/Akt/mTOR Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., HER2, EGFR)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; S6K [label="p70S6K", fillcolor="#FBBC05"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90\_Inhibitor [label="HSP90 Inhibitor", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFFF"];

// Edges RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label=" activates"]; mTORC2 -> Akt [label=" activates"]; Akt -> mTORC1 [label=" activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [arrowhead=tee];

// HSP90 Interactions HSP90 -> RTK [color="#4285F4", style=dashed, arrowhead=open];
HSP90 -> Akt [color="#4285F4", style=dashed, arrowhead=open]; HSP90 -> mTORC1
[color="#4285F4", style=dashed, arrowhead=open, label=" client proteins"]; HSP90\_Inhibitor ->
HSP90 [arrowhead=tee, color="#EA4335"]; HSP90 -> Degradation [style=dotted, dir=back]; Akt
-> Degradation [style=dotted, color="#EA4335"]; RTK -> Degradation [style=dotted,



color="#EA4335"]; mTORC1 -> Degradation [style=dotted, color="#EA4335"]; } HSP90 client proteins in the PI3K/Akt/mTOR pathway.

## **HSP90** and the RAS/RAF/MEK/ERK Signaling Pathway

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#FBBC05"]; RAF [label="RAF (B-RAF, C-RAF)", fillcolor="#EA4335"]; MEK [label="MEK1/2", fillcolor="#FBBC05"]; ERK [label="ERK1/2", fillcolor="#FBBC05"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#FBBC05"]; GeneExpression [label="Gene Expression", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Differentiation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; HSP90 [label="HSP90", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90\_Inhibitor [label="HSP90 Inhibitor", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK ->
TranscriptionFactors; TranscriptionFactors -> GeneExpression; GeneExpression ->
Proliferation;

// HSP90 Interactions HSP90 -> RAF [color="#4285F4", style=dashed, arrowhead=open, label=" client protein"]; HSP90\_Inhibitor -> HSP90 [arrowhead=tee, color="#EA4335"]; HSP90 -> Degradation [style=dotted, dir=back]; RAF -> Degradation [style=dotted, color="#EA4335"]; } HSP90 client proteins in the RAS/RAF/MEK/ERK pathway.

# Experimental Workflow for HSP90 Inhibitor Drug Discovery

// Nodes TargetID [label="Target Identification\n(HSP90 in cancer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssayDev [label="Assay Development\n(e.g., ATPase assay)"]; HTS [label="High-Throughput\nScreening (HTS)"]; HitID [label="Hit Identification"]; HitToLead [label="Hit-to-Lead\nOptimization (SAR)"]; LeadOpt [label="Lead Optimization\n(ADME/Tox)"]; Preclinical [label="Preclinical Studies"]; InVitro [label="In Vitro Efficacy\n(Cell-based assays)"]; InVivo [label="In Vivo Efficacy\n(Xenograft models)"]; IND [label="IND-Enabling\nToxicology"];



ClinicalTrials [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFF"]; Phase1 [label="Phase I\n(Safety & Dosing)"]; Phase2 [label="Phase II\n(Efficacy & Side Effects)"]; Phase3 [label="Phase III\n(Large-scale Efficacy)"]; Approval [label="Regulatory Approval", shape=octagon, fillcolor="#FBBC05"];

// Edges TargetID -> AssayDev; AssayDev -> HTS; HTS -> HitID; HitID -> HitToLead; HitToLead -> LeadOpt; LeadOpt -> Preclinical; Preclinical -> InVitro; Preclinical -> InVivo; Preclinical -> IND; IND -> ClinicalTrials; ClinicalTrials -> Phase1; Phase1 -> Phase2; Phase2 -> Phase3; Phase3 -> Approval; } Workflow for HSP90 inhibitor drug discovery.

# **Challenges and Future Directions**

Despite the strong rationale for targeting HSP90 in cancer, the clinical development of HSP90 inhibitors has faced several challenges. These include dose-limiting toxicities, the induction of a heat shock response which can be cytoprotective, and modest single-agent efficacy in many solid tumors.[7][22]

Future directions in the field are focused on several key areas:

- Combination Therapies: Combining HSP90 inhibitors with other anticancer agents, such as chemotherapy, targeted therapies, and immune checkpoint inhibitors, to enhance efficacy and overcome resistance.[7][22]
- Isoform-Selective Inhibitors: The development of inhibitors that selectively target specific HSP90 isoforms (e.g., HSP90α, GRP94, or TRAP1) may offer an improved therapeutic window with reduced off-target toxicities.[7]
- Targeting the C-Terminal Domain: Most current inhibitors target the N-terminal ATP-binding site. Inhibitors that bind to the C-terminal domain may offer a different mechanism of action and toxicity profile.[7]
- Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to HSP90 inhibition is crucial for the successful clinical implementation of these agents.

## Conclusion



HSP90 remains a highly validated and promising therapeutic target in oncology. Its central role in maintaining the stability of a multitude of oncoproteins provides a unique opportunity to simultaneously disable multiple cancer-promoting pathways. While the first generation of HSP90 inhibitors has shown modest clinical success, ongoing research into second-generation inhibitors, combination strategies, and biomarker-driven patient selection holds great promise for unlocking the full therapeutic potential of targeting HSP90 in cancer. This technical guide provides a comprehensive resource for researchers and drug developers working in this exciting and evolving field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Multicenter Phase II Study of Ganetespib Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. Pimitespib in patients with advanced gastrointestinal stromal tumors in Japan: an expanded access program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A phase 2 clinical trial of the heat shock protein 90 (HSP 90) inhibitor ganetespib in patients with refractory advanced esophagogastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mouse xenograft studies [bio-protocol.org]
- 16. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. HSP90B1 regulates autophagy via PI3K/AKT/mTOR signaling, mediating HNSC biological behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR -PMC [pmc.ncbi.nlm.nih.gov]
- 21. An update on the status of HSP90 inhibitors in cancer clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ganetespib: research and clinical development PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of HSP90 as a Therapeutic Target in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143729#role-of-hsp90-as-a-therapeutic-target-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com